molecular formula C16H18FNO2 B2384496 N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide CAS No. 2411258-06-3

N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide

Cat. No. B2384496
CAS RN: 2411258-06-3
M. Wt: 275.323
InChI Key: RYDMICVKRJQEKN-UHFFFAOYSA-N
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Description

N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide, also known as FP-2EN, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various research fields. FP-2EN is a member of the family of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have therapeutic potential in a range of diseases, including pain, inflammation, and anxiety.

Mechanism of Action

N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide increases the levels of endocannabinoids, which are known to have analgesic, anti-inflammatory, and anxiolytic effects.
Biochemical and Physiological Effects:
N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide has been shown to have a range of biochemical and physiological effects. In particular, it has been shown to increase the levels of endocannabinoids, which are known to have analgesic, anti-inflammatory, and anxiolytic effects. Additionally, N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide has been shown to modulate the activity of the endocannabinoid system, which plays a key role in regulating pain, inflammation, and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide is its specificity for FAAH, which makes it a useful tool for studying the endocannabinoid system. Additionally, N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide is its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide. One area of interest is the development of more potent and selective FAAH inhibitors, which may have improved therapeutic potential. Additionally, there is interest in exploring the potential of FAAH inhibitors in combination with other drugs for the treatment of pain, inflammation, and anxiety. Finally, there is ongoing research into the role of the endocannabinoid system in various diseases, which may lead to the identification of new therapeutic targets for FAAH inhibitors like N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide.

Synthesis Methods

The synthesis of N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide involves the reaction of 2-prop-2-ynoxybenzylamine with 3-fluoropropionyl chloride, followed by the addition of propargyl bromide and potassium carbonate. The resulting product is then purified using column chromatography to obtain N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide in high yield and purity.

Scientific Research Applications

N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various research fields. In particular, it has been shown to have analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain and inflammation. Additionally, N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide has been shown to have anxiolytic effects, suggesting its potential use in the treatment of anxiety disorders.

properties

IUPAC Name

N-(3-fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2/c1-3-12-20-15-9-6-5-8-14(15)13-18(11-7-10-17)16(19)4-2/h1,4-6,8-9H,2,7,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDMICVKRJQEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CCCF)CC1=CC=CC=C1OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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